molecular formula C17H18N4O6 B11058986 methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate

methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate

Cat. No.: B11058986
M. Wt: 374.3 g/mol
InChI Key: DBWFIJXTLAZRHC-UHFFFAOYSA-N
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Description

METHYL 4-(1-ISOPROPYL-5-NITRO-3,6-DIOXO-2,3,4,5,6,7-HEXAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(1-ISOPROPYL-5-NITRO-3,6-DIOXO-2,3,4,5,6,7-HEXAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include α,β-unsaturated ketones, 1,3-dicarbonyl compounds, and various nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(1-ISOPROPYL-5-NITRO-3,6-DIOXO-2,3,4,5,6,7-HEXAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazolopyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C), nitrating agents like nitric acid, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

METHYL 4-(1-ISOPROPYL-5-NITRO-3,6-DIOXO-2,3,4,5,6,7-HEXAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of METHYL 4-(1-ISOPROPYL-5-NITRO-3,6-DIOXO-2,3,4,5,6,7-HEXAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group and the pyrazolopyridine core play crucial roles in its biological activity. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Properties

Molecular Formula

C17H18N4O6

Molecular Weight

374.3 g/mol

IUPAC Name

methyl 4-(5-nitro-3,6-dioxo-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-4-yl)benzoate

InChI

InChI=1S/C17H18N4O6/c1-8(2)20-14-12(15(22)19-20)11(13(21(25)26)16(23)18-14)9-4-6-10(7-5-9)17(24)27-3/h4-8,11,13H,1-3H3,(H,18,23)(H,19,22)

InChI Key

DBWFIJXTLAZRHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)OC)C(=O)N1

Origin of Product

United States

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